Nicergoline tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicergoline tartrate is a derivative of ergot alkaloids, primarily used as a cerebral vasodilator. It is known for its ability to improve blood flow in the brain, thereby enhancing cognitive functions. This compound is commonly used in the treatment of senile dementia, migraines of vascular origin, and other cerebrovascular disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:

Preparation of 10alpha-methoxyl-light ergot alcohol: This is achieved by reacting ergot alcohol in a methanol-sulfuric acid system under photocatalysis.

Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

Oxidation: Oxidized derivatives of nicergoline.

Reduction: Reduced forms of nicergoline.

Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Nicergoline tartrate has a broad spectrum of applications in various fields:

Chemistry: Used as a model compound in studying ergot alkaloid derivatives.

Biology: Investigated for its effects on neurotransmitter functions and metabolic activity.

Medicine: Widely used in the treatment of dementia, migraines, and other cerebrovascular disorders.

Industry: Employed in the formulation of pharmaceuticals aimed at treating vascular and cognitive disorders.

Wirkmechanismus

Nicergoline tartrate exerts its effects through several mechanisms:

Alpha1-adrenoceptor Antagonism: It inhibits postsynaptic alpha1-adrenoceptors on vascular smooth muscle, leading to vasodilation and increased arterial blood flow.

Neurotransmitter Enhancement: Enhances cholinergic and catecholaminergic neurotransmitter functions.

Platelet Aggregation Inhibition: Inhibits platelet aggregation, promoting better blood flow.

Metabolic Activity Promotion: Increases the utilization of oxygen and glucose by brain cells.

Vergleich Mit ähnlichen Verbindungen

Nicergoline tartrate is unique among ergot derivatives due to its specific vasodilatory and cognitive-enhancing properties. Similar compounds include:

Ergotamine: Used primarily for treating migraines, but has more pronounced vasoconstrictive effects.

Dihydroergotamine: Another ergot derivative used for migraines, with a different pharmacological profile.

Nicergoline stands out due to its balanced profile of vasodilation, cognitive enhancement, and minimal side effects compared to other ergot derivatives.

Eigenschaften

CAS-Nummer |

32222-75-6 |

|---|---|

Molekularformel |

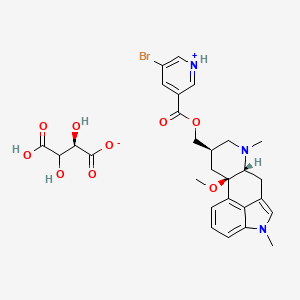

C28H32BrN3O9 |

Molekulargewicht |

634.5 g/mol |

IUPAC-Name |

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1 |

InChI-Schlüssel |

HPTSPLOLRPLNPI-APQSZEFPSA-N |

SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O |

Isomerische SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adavin; Nicergoline tartrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.